molecular formula C22H22F3NO5 B14859861 Fmoc-N-Me-O-2,2,2-trifluroethyl-L-homoserine

Fmoc-N-Me-O-2,2,2-trifluroethyl-L-homoserine

Cat. No.: B14859861
M. Wt: 437.4 g/mol
InChI Key: UOJGBCVQXKSSSC-IBGZPJMESA-N
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Description

Fmoc-N-Me-O-2,2,2-trifluroethyl-L-homoserine is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group, and a trifluoroethyl group attached to the homoserine backbone. This unique structure makes it a valuable tool in the field of organic chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-Me-O-2,2,2-trifluroethyl-L-homoserine typically involves multiple steps, starting from commercially available starting materials. The process often includes the following steps:

    Protection of the amino group: The amino group of homoserine is protected using the Fmoc group.

    Introduction of the trifluoroethyl group: The trifluoroethyl group is introduced through a nucleophilic substitution reaction.

    Methylation: The methyl group is added to the nitrogen atom through a methylation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-Me-O-2,2,2-trifluroethyl-L-homoserine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoroethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and trifluoroacetic acid are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-N-Me-O-2,2,2-trifluroethyl-L-homoserine is used as a building block in peptide synthesis. Its unique structure allows for the creation of peptides with specific properties and functions.

Biology

In biological research, the compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a model compound for understanding the behavior of amino acids in biological systems.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of peptide-based drugs and as a tool for drug delivery research.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Fmoc-N-Me-O-2,2,2-trifluroethyl-L-homoserine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function. The trifluoroethyl group enhances the compound’s stability and reactivity, making it a potent tool in various biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-homoserine: Lacks the trifluoroethyl group, making it less reactive.

    Fmoc-N-Me-L-homoserine: Similar structure but without the trifluoroethyl group.

    Fmoc-O-2,2,2-trifluroethyl-L-homoserine: Lacks the methyl group on the nitrogen atom.

Uniqueness

Fmoc-N-Me-O-2,2,2-trifluroethyl-L-homoserine stands out due to the presence of both the trifluoroethyl and methyl groups. These modifications enhance its stability, reactivity, and versatility in various applications, making it a unique and valuable compound in scientific research.

Properties

Molecular Formula

C22H22F3NO5

Molecular Weight

437.4 g/mol

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-(2,2,2-trifluoroethoxy)butanoic acid

InChI

InChI=1S/C22H22F3NO5/c1-26(19(20(27)28)10-11-30-13-22(23,24)25)21(29)31-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-13H2,1H3,(H,27,28)/t19-/m0/s1

InChI Key

UOJGBCVQXKSSSC-IBGZPJMESA-N

Isomeric SMILES

CN([C@@H](CCOCC(F)(F)F)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CN(C(CCOCC(F)(F)F)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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